Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl
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Overview
Description
Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl is a complex organic compound with the molecular formula C28H18N2 and a molecular weight of 382.46 g/mol . This compound is known for its unique structure, which includes a fused ring system combining indole and carbazole moieties. It has significant applications in various fields, including organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl typically involves multi-step organic reactions starting from simpler aromatic compounds. One common method includes the cyclization of appropriate indole and carbazole precursors under acidic or basic conditions . The reaction conditions often require high temperatures and the use of catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of automated systems helps in maintaining the reproducibility and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), Alkylating agents (e.g., CH3I)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions can yield various halogenated or alkylated products .
Scientific Research Applications
Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl involves its interaction with various molecular targets and pathways. Its unique structure allows it to intercalate into DNA, potentially disrupting the replication process and leading to cell death. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benz[g]indolo[2,3-b]carbazole, 9-[3-(1-dibenzofuranyl)phenyl]-7,9-dihydro-7-phenyl: This compound has a similar fused ring system but includes additional functional groups that may alter its properties.
7,9-dihydro-7-phenyl-benzo[g]indolo[2,3-b]carbazole: Another closely related compound with slight variations in its structure.
Uniqueness
Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl stands out due to its specific combination of indole and carbazole moieties, which confer unique electronic and photophysical properties. These features make it particularly valuable in the field of organic electronics and materials science .
Properties
IUPAC Name |
12-phenyl-12,16-diazahexacyclo[11.11.0.02,11.03,8.015,23.017,22]tetracosa-1(13),2(11),3,5,7,9,14,17,19,21,23-undecaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2/c1-2-9-19(10-3-1)30-26-15-14-18-8-4-5-11-20(18)28(26)23-16-22-21-12-6-7-13-24(21)29-25(22)17-27(23)30/h1-17,29H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWMXCZFSCJBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C=C3)C5=C2C=C6C(=C5)C7=CC=CC=C7N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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